2-Fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid is a synthetic organic compound that features a benzofuran ring substituted with fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which uses a boronic acid derivative of benzofuran and a fluorinated aryl halide . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid: Unique due to the presence of two fluorine atoms on the benzofuran ring.
2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: Lacks the second fluorine atom, which may result in different chemical and biological properties.
2-(1-Benzofuran-2-yl)acetic acid: Does not contain any fluorine atoms, leading to significantly different reactivity and applications.
Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and alters its electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
Molecular Formula |
C10H6F2O3 |
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Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-fluoro-2-(7-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-6-3-1-2-5-4-7(15-9(5)6)8(12)10(13)14/h1-4,8H,(H,13,14) |
InChI Key |
CSULPNVGBHGOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)C(C(=O)O)F |
Origin of Product |
United States |
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